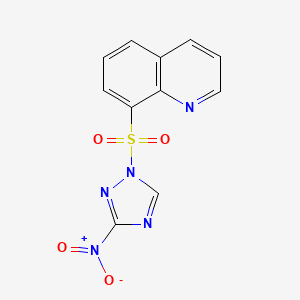
Silane, ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, ethyl- (also known as triethylsilane) is an organosilicon compound with the chemical formula (C₂H₅)₃SiH. It is a trialkylsilane, characterized by the presence of a silicon-hydrogen (Si-H) bond. This colorless liquid is commonly used in organic synthesis as a reducing agent and as a precursor to silyl ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylsilane can be synthesized through the reaction of silicon tetrachloride with ethylmagnesium bromide, followed by reduction with lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction .
Industrial Production Methods
In industrial settings, triethylsilane is produced by the hydrosilylation of ethylene with trichlorosilane, followed by reduction with lithium aluminum hydride. This method is preferred due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Triethylsilane undergoes various types of chemical reactions, including:
Reduction: It is commonly used as a reducing agent in organic synthesis.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, such as an alkene or alkyne.
Common Reagents and Conditions
Major Products Formed
Silyl Ethers: Formed through the reaction of triethylsilane with alcohols or ethers.
Hydrosilylated Products: Formed through the addition of triethylsilane to alkenes or alkynes.
Scientific Research Applications
Chemistry
Triethylsilane is widely used in organic synthesis as a reducing agent and in hydrosilylation reactions. It is also used in the synthesis of silyl ethers, which are important intermediates in various chemical processes .
Biology and Medicine
In biological and medical research, triethylsilane is used in the synthesis of bioactive molecules and pharmaceuticals. Its reducing properties are valuable in the preparation of complex organic compounds .
Industry
In the industrial sector, triethylsilane is used in the production of silicone polymers and resins. It is also employed in the manufacture of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism by which triethylsilane exerts its effects involves the transfer of a hydrogen atom from the Si-H bond to the target molecule. This process is facilitated by the presence of a catalyst, which activates the silicon-hydrogen bond and enables the transfer of hydrogen to the substrate . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
Diethylsilane: Another trialkylsilane with two ethyl groups and one hydrogen atom bonded to silicon.
Triethoxysilane: Contains three ethoxy groups bonded to silicon instead of ethyl groups.
Uniqueness
Triethylsilane is unique due to its balance of reactivity and stability. The presence of three ethyl groups provides steric hindrance, which stabilizes the compound while still allowing it to participate in various chemical reactions. This makes it a versatile reagent in organic synthesis .
Properties
InChI |
InChI=1S/C2H5Si/c1-2-3/h2H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXGCFTYXICXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950875 |
Source


|
| Record name | Ethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2814-79-1 |
Source


|
| Record name | Ethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)

![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)


![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)



![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)



